Ortho-Selective Intramolecular Cyclization to 2-Benzoxazolinone: A Reaction Pathway Inaccessible to 3- and 4-Isocyanatophenol
2-Isocyanatophenol undergoes exclusive intramolecular cyclization to 2-benzoxazolinone upon formation in the presence of amines with pKb > 3.80. This reaction is geometry-dependent and does not occur with 3- or 4-isocyanatophenol, which instead form standard urea derivatives via intermolecular addition [1].
| Evidence Dimension | Intramolecular cyclization yield and selectivity |
|---|---|
| Target Compound Data | Quantitative cyclization to 2-benzoxazolinone (exclusive product pathway) |
| Comparator Or Baseline | 3-isocyanatophenol and 4-isocyanatophenol: no intramolecular cyclization observed; exclusive intermolecular urea/carbamate formation |
| Quantified Difference | 100% divergent product profile; ortho-isomer yields heterocycle, meta/para-isomers yield acyclic ureas |
| Conditions | Amine nucleophiles with basicity pKb > 3.80; ambient reaction conditions following generation from 2-isocyanatophenyl acetate precursor |
Why This Matters
Researchers synthesizing 2-benzoxazolinone derivatives require 2-isocyanatophenol specifically; substitution with the 3- or 4-isomer yields entirely different chemical products.
- [1] Gladkikh BP, D'yachenko VS, Burmistrov VV, Butov GM, Novakov IA. The unusual reaction of 2-isocyanatophenyl acetate with amines and water. Mendeleev Communications. 2022;32(5):683-685. View Source
